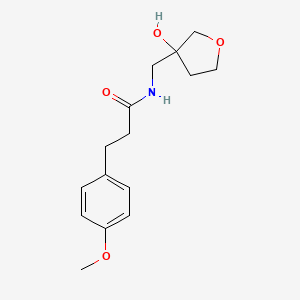

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical entity that may be related to various pharmacological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their potential biological activities, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds and the introduction of specific functional groups that contribute to the compound's biological activity. For instance, the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides was achieved through a four-component reaction in an aqueous medium, which is a mild and efficient method . This approach could potentially be adapted for the synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has been confirmed using various spectroscopic techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can be inferred from studies on their interactions and electronic effects. For example, the analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides has shown the existence of different conformers and the influence of substituents on their stability and reactivity . These findings suggest that the electronic and steric properties of the substituents on the phenyl ring can significantly affect the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, such as solubility, melting point, and stability, can be deduced from the properties of similar compounds. For instance, the solubility might be influenced by the presence of hydroxy groups and the overall polarity of the molecule. The melting point and stability could be affected by the rigidity of the molecular structure and the presence of intramolecular hydrogen bonds .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research has identified compounds with structures related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" exhibiting significant antimicrobial and antifungal properties. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea showed potent antifungal and antibacterial activities. Compounds such as pycnophorin inhibited the growth of Bacillus subtilis and Staphylococcus aureus, while stemphyperylenol displayed antifungal activity against the plant pathogen Alternaria solani, comparable to common fungicides (Jian Xiao et al., 2014).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their therapeutic potential (I. Tumosienė et al., 2020).

Chemical Synthesis Applications

Compounds structurally similar to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" have been utilized in various synthetic chemistry applications. For example, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols showcases the utility of such compounds in organic synthesis, offering a green and efficient method for producing tetrahydrofuran derivatives (B. Gabriele et al., 2000).

Propriétés

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-19-13-5-2-12(3-6-13)4-7-14(17)16-10-15(18)8-9-20-11-15/h2-3,5-6,18H,4,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNCEJLLGJCWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

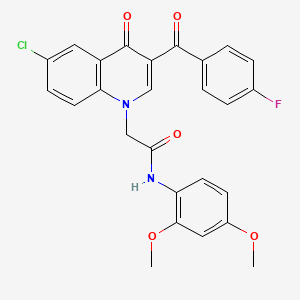

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)